BenchChemオンラインストアへようこそ!

Fmoc-D-Val-OH

Chiral purity Enantiomeric excess Peptide diastereomer control

Choose Fmoc-D-Val-OH (CAS 84624-17-9) for reliable D-valine incorporation in Fmoc SPPS. With ≥98% HPLC purity and documented enantiomeric purity ≥99.5% (L-enantiomer ≤0.5%), this D-enantiomer meets regulatory requirements for peptide drug master files. Its validated solubility (0.5 M in DMF) ensures compatibility with CEM Liberty and Biotage synthesizers. Confirmed optical rotation (+16.5° to +18°) provides orthogonal identity verification for SAR studies.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 84624-17-9
Cat. No. B557601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Val-OH
CAS84624-17-9
SynonymsFmoc-D-Val-OH; 84624-17-9; Fmoc-D-valine; N-FMOC-D-VALINE; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine; N-(9-Fluorenylmethoxycarbonyl)-D-valine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoicacid; MFCD00062953; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoicacid; (2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-METHYLBUTANOICACID; PubChem10061; FMOC-D-VAL; KSC447S9T; 47481_ALDRICH; N-ALPHA-FMOC-D-VALINE; SCHEMBL799720; 444995_ALDRICH; AC1LU890; 47481_FLUKA; CTK3E7999; MolPort-001-757-007; UGNIYGNGCNXHTR-GOSISDBHSA-N; ACT08936; ZINC1576238; ANW-37821
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
InChIKeyUGNIYGNGCNXHTR-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Val-OH (CAS 84624-17-9) for Peptide Synthesis: Baseline Specifications and Procurement Overview


Fmoc-D-Val-OH (CAS 84624-17-9) is an Fmoc-protected D-valine derivative serving as a standard building block for introducing D-valine residues via Fmoc solid-phase peptide synthesis (SPPS) . This compound is the D-enantiomer of valine bearing the base-labile 9-fluorenylmethoxycarbonyl protecting group, a cornerstone of modern Fmoc/tBu peptide synthesis strategies [1]. Commercial specifications from major vendors typically report purity ≥98% by HPLC, enantiomeric purity ≥99.5% or L-enantiomer ≤0.5%, and optical rotation approximately +16.5° to +18° (c=1 in DMF) .

Why Fmoc-D-Val-OH Cannot Be Replaced by Fmoc-L-Val-OH or Other Fmoc-Amino Acids in Procurement


Fmoc-D-Val-OH is not interchangeable with its L-enantiomer (Fmoc-L-Val-OH, CAS 68858-20-8) or other Fmoc-amino acids in peptide synthesis procurement. The D-configuration confers opposite stereochemistry, fundamentally altering the three-dimensional structure of the resulting peptide and its biological activity . Regulatory requirements for peptide therapeutics mandate strict control of enantiomeric impurities in starting materials, as trace L-enantiomer contamination in Fmoc-D-Val-OH can propagate through synthesis to produce diastereomeric peptide impurities that compromise drug purity and safety [1]. Furthermore, β-branched valine exhibits distinct coupling kinetics and steric behavior compared to non-branched amino acids, meaning substitution of valine with glycine, alanine, or leucine—even within the same enantiomeric series—produces peptides with entirely different conformational and functional properties [2].

Fmoc-D-Val-OH Comparative Evidence: Quantified Differentiation from Fmoc-L-Val-OH and Class Analogs


Enantiomeric Purity: Fmoc-D-Val-OH Chiral Specification vs. Fmoc-L-Val-OH Impurity Control

Fmoc-D-Val-OH from premium suppliers is specified with enantiomeric purity ≥99.5% (a/a), translating to L-enantiomer content ≤0.5% [1]. This specification is a direct quality control parameter not inherently required for achiral amino acids. Regulatory guidance for peptide starting materials emphasizes that enantiomeric impurities in protected amino acids can participate in SPPS reactions, ultimately generating diastereomeric peptide impurities in the final drug substance [2].

Chiral purity Enantiomeric excess Peptide diastereomer control

Optical Rotation: Fmoc-D-Val-OH Positive Rotation as Identity and Lot Consistency Marker

Fmoc-D-Val-OH exhibits a specific optical rotation of +16.5° to +18° (c=1 in DMF) . Its L-enantiomer counterpart, Fmoc-L-Val-OH, displays opposite rotation of approximately -16.5° under identical conditions . This sign inversion provides a rapid, orthogonal identity verification method distinguishing the D- and L-enantiomers beyond chromatographic retention alone.

Optical rotation Specific rotation Chiral identity verification

DMF Solubility: Quantified Solubility Enabling Automated SPPS Workflows

Fmoc-D-Val-OH demonstrates clear solubility at 0.5 M concentration in DMF (1 mmole in 2 ml DMF) . DMF is the primary solvent for automated Fmoc SPPS, and this quantified solubility threshold ensures the compound can be reliably dissolved at concentrations suitable for standard synthesizer cartridge loading. While Fmoc-L-Val-OH is also described as "easily dissolved in DMF or NMP" , the precise 0.5 M specification for Fmoc-D-Val-OH provides a verifiable benchmark for procurement quality control.

Solubility DMF compatibility Automated peptide synthesis

Analytical Method Validation: Validated Reverse-Phase Chiral Separation of Fmoc-D-Val-OH from L-Enantiomer

A validated reverse-phase chiral HPLC method using a Cellu-DR column has been established for separating Fmoc-D-Val-OH from Fmoc-L-Val-OH [1]. The method employs pH 2.00 ± 0.1 phosphoric acid aqueous solution as mobile phase A and methanol as mobile phase B, achieving a resolution greater than 1.5 between the two enantiomers with baseline separation [1]. This method satisfies pharmacopeial requirements for specificity, sensitivity, and impurity detection, overcoming limitations of traditional normal-phase chiral methods that use hazardous organic solvents and require specialized HPLC system configurations [1].

Chiral HPLC Enantiomer separation Analytical method validation

Fmoc-D-Val-OH Procurement Applications: Research and Industrial Use Cases Supported by Quantitative Evidence


Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring Enantiomeric Purity Documentation

For the manufacture of peptide therapeutics containing D-valine residues—such as certain antimicrobial peptides, cyclic peptides with enhanced proteolytic stability, or peptide drugs where D-amino acid substitution improves pharmacokinetic properties—Fmoc-D-Val-OH with documented enantiomeric purity ≥99.5% (L-enantiomer ≤0.5%) is essential . Regulatory submissions for peptide drug master files require certificates of analysis demonstrating control of enantiomeric impurities in starting materials [1]. Procurement of material meeting the Novabiochem® specification (enantiomeric purity ≥99.5% a/a; HPLC assay ≥99.0% area%) provides documented traceability for GMP and IND-enabling studies.

High-Throughput Automated SPPS Requiring Quantified DMF Solubility for Cartridge Loading

Automated peptide synthesizers rely on consistent dissolution of protected amino acids in DMF for accurate delivery and efficient coupling. Fmoc-D-Val-OH is specified as 'clearly soluble' at 0.5 M in DMF (1 mmole in 2 ml DMF) . This quantified solubility benchmark supports reliable cartridge preparation for instruments including CEM Liberty, Biotage Initiator+ Alstra, and PTI Symphony platforms. Procurement of material with documented solubility testing reduces the risk of incomplete dissolution that can cause cartridge clogging, variable coupling yields, or synthesizer downtime.

Peptide Library Synthesis and SAR Studies Distinguishing D- vs. L-Amino Acid Effects

In structure-activity relationship (SAR) studies investigating the biological impact of D-amino acid substitution, the use of stereochemically defined Fmoc-D-Val-OH is critical. The distinct optical rotation (+16.5° to +18° vs. -16.5° for L-enantiomer) provides orthogonal identity verification , ensuring that peptide libraries containing D-valine accurately reflect the intended stereochemistry. Procurement of high-purity Fmoc-D-Val-OH with validated chiral specification supports reproducible SAR data generation, as trace L-enantiomer contamination could confound biological assay results.

Quality Control Release Testing Using Validated Reverse-Phase Chiral HPLC Methods

For QC laboratories performing incoming material testing of Fmoc-D-Val-OH, the validated reverse-phase chiral HPLC method using a Cellu-DR column enables enantiomeric purity determination without the solvent hazards and dedicated equipment requirements of normal-phase chiral chromatography [1]. The method achieves resolution >1.5 with baseline separation using standard reverse-phase solvents (pH 2.00 phosphoric acid/methanol) [1], allowing integration into existing HPLC workflows. Procurement of Fmoc-D-Val-OH that meets the ≤0.5% L-enantiomer specification verified by this or equivalent methods ensures material quality consistent with pharmacopeial expectations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Val-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.